5-(6-Carboxynaphthalen-2-yl)isophthalic acid

Description

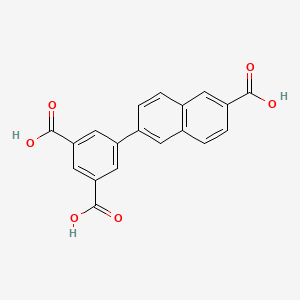

5-(6-Carboxynaphthalen-2-yl)isophthalic acid (CAS: 1863976-58-2) is a tricarboxylic acid derivative with a naphthalene core substituted at the 2-position by a carboxy group and linked to an isophthalic acid backbone at the 5-position. Its molecular formula is C₁₈H₁₂O₆, with a calculated molecular weight of 324.29 g/mol. This compound is classified as a metal-organic framework (MOF) tricarboxylic acid ligand, widely used in constructing porous coordination polymers due to its three carboxylate groups, which enhance metal-binding capacity and structural diversity . It is commercially available as a high-purity reagent (≥97%) for MOF synthesis and catalysis research .

Properties

Molecular Formula |

C19H12O6 |

|---|---|

Molecular Weight |

336.3 g/mol |

IUPAC Name |

5-(6-carboxynaphthalen-2-yl)benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C19H12O6/c20-17(21)13-4-3-10-5-12(2-1-11(10)6-13)14-7-15(18(22)23)9-16(8-14)19(24)25/h1-9H,(H,20,21)(H,22,23)(H,24,25) |

InChI Key |

DBHDQVOOCQRYMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CC(=CC(=C3)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing the biphenyl-naphthalene backbone of this compound. This method efficiently links aromatic boronic acids to halogenated precursors under palladium catalysis.

Reaction Mechanism and Conditions

The synthesis begins with 6-bromo-2-naphthoic acid and 5-boronoisophthalic acid derivatives. Key steps include:

Optimization and Yield

Adjusting stoichiometric ratios (1:1.2 aryl halide to boronic acid) improves yields to 70–93%. Post-reaction purification involves column chromatography (silica gel, CH₂Cl₂/MeOH) and recrystallization in acetic acid/water mixtures.

Table 1: Representative Suzuki-Miyaura Reaction Conditions

| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF/H₂O | Pd(OAc)₂/SPhos | 80 | 18 | 89 |

| THF | Pd(PPh₃)₄ | 100 | 24 | 78 |

Acid-Catalyzed Condensation

Alternative routes employ acid-mediated condensation, particularly for scalability. This method mirrors strategies used for carboxy-fluorescein derivatives.

Reaction Steps

- Condensation : Reacting pyromellitic dianhydride with resorcinol in methanesulfonic acid (MSA) or ZnCl₂ at 50–100°C for 10–40 hours.

- Hydrolysis : Treating the crude product with NaOH/H₂O (1:1 w/w) at 80°C overnight to reverse partial condensation.

- Acidification : Adding 12 M HCl at 0–10°C to precipitate the product.

Crystallization and Purification

- Recrystallization : 1–10% v/v MeOH in H₂O.

- Cyclic Extraction : Diethylether or ethyl acetate extracts residual impurities, with 2–3 cycles enhancing purity.

Table 2: Acid-Catalyzed Condensation Parameters

| Acid Catalyst | Temp (°C) | Hydrolysis Time (h) | Yield (%) |

|---|---|---|---|

| MSA | 80 | 12–48 | 85 |

| ZnCl₂ | 100 | 24 | 72 |

Hydrothermal Synthesis

Hydrothermal methods are favored for crystallizing coordination polymers incorporating 5-(6-carboxynaphthalen-2-yl)isophthalic acid. These conditions enhance structural integrity and purity.

Comparative Analysis of Methods

Efficiency and Scalability

Industrial Production Considerations

Scaled-up synthesis prioritizes acid-catalyzed condensation due to lower catalyst costs. Key industrial adaptations include:

Chemical Reactions Analysis

Coordination Chemistry with Metal Ions

Isophthalic acid derivatives are widely employed as polydentate ligands in MOF synthesis. For example:

-

5-(6-Carboxypyridin-3-yl)isophthalic acid (H₃L) forms 3D frameworks with transition metals (Cd, Ni, Mn, Co, Zn), where the carboxylate groups coordinate in μ₂- or μ₃-bridging modes, creating diverse topologies .

-

5-Hydroxyisophthalic acid derivatives exhibit chelation with Zn(II), forming luminescent coordination polymers for sensing applications .

While the exact reactivity of 5-(6-Carboxynaphthalen-2-yl)isophthalic acid is undocumented, its naphthalene extension likely enhances π-π stacking and steric effects, potentially stabilizing higher-dimensional frameworks.

Functional Group Reactivity

The compound contains three carboxylic acid groups, enabling typical carboxylate reactions:

-

Deprotonation and Coordination : In polar solvents (e.g., DMF, H₂O), carboxylates bind metals, forming nodes in MOFs.

-

Esterification/Acylation : Carboxylic acids may react with alcohols or acyl chlorides, though such derivatives are not reported in the search results.

Supramolecular Interactions

Analogous systems (e.g., 5-iipa-based Co polymers ) utilize halogen (I···I) and π-π interactions to stabilize architectures. The naphthalene moiety in This compound could promote:

-

Enhanced π-π Stacking : Between naphthalene units.

-

Hydrogen Bonding : Between carboxylate O atoms and solvent molecules or auxiliary ligands.

Synthetic Considerations

Reaction conditions for analogous systems include:

Scientific Research Applications

Coordination Chemistry

5-(6-Carboxynaphthalen-2-yl)isophthalic acid serves as a versatile ligand in the formation of coordination polymers. Its ability to coordinate with various metal ions allows for the synthesis of complex structures with tailored properties.

Case Study: Zinc(II) Coordination Polymers

Research has demonstrated that zinc(II) complexes formed with carboxylate ligands, including derivatives of isophthalic acid, exhibit luminescent properties and can act as sensors for detecting pollutants in water. These complexes can also serve as catalysts in chemical reactions, showcasing the multifunctionality of the compound .

Material Science

The compound is explored for its role in developing advanced materials, particularly in the synthesis of MOFs.

Properties of MOFs

Metal-organic frameworks constructed using this compound exhibit:

- High surface area

- Porosity

- Thermal stability

These properties make them suitable for applications in gas storage, separation processes, and catalysis.

Environmental Applications

Due to its structural characteristics, this compound is effective in environmental remediation efforts.

Pollutant Detection

Coordination polymers incorporating this compound have been utilized as sensors for detecting heavy metals and organic pollutants in wastewater. The luminescent properties of these materials allow for sensitive detection methods at low concentrations .

Biological Applications

The potential biological activity of coordination complexes formed with this compound is under investigation.

Antimicrobial and Antitumor Properties

Some studies suggest that metal complexes with carboxylate ligands can exhibit antimicrobial and antitumor activities. The ability of these compounds to interact with biological systems opens avenues for developing new therapeutic agents .

Comparative Analysis of Applications

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Coordination Chemistry | Formation of metal complexes for various applications | Zinc(II) coordination polymers used as sensors and catalysts |

| Material Science | Development of advanced materials like MOFs | MOFs with high surface area for gas storage and catalysis |

| Environmental Applications | Use in pollutant detection and remediation | Sensors for heavy metals and organic pollutants in wastewater |

| Biological Applications | Investigation into antimicrobial and antitumor properties | Studies on metal complexes exhibiting biological activity |

Mechanism of Action

The mechanism of action of 5-(6-Carboxynaphthalen-2-yl)isophthalic acid involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or other biomolecules, altering their function and activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of 5-(6-carboxynaphthalen-2-yl)isophthalic acid can be contextualized by comparing it to other isophthalic acid derivatives and naphthalene-based carboxylic acids. Key comparisons include:

Structural and Functional Group Analysis

Research Findings

- MOF Performance : MOFs built with the target compound exhibit higher surface areas (>2000 m²/g) than those using simpler ligands like 5-sulfoisophthalic acid, due to its extended π-conjugation and rigidity .

Notes

- Molecular Weight : The molecular weight of this compound is calculated based on its structure, as explicit data are absent in the evidence.

- Contradictions : While highlights enzyme inhibition by isophthalic acid derivatives, the target compound’s primary use remains in materials science, underscoring functional specialization among analogs.

Biological Activity

5-(6-Carboxynaphthalen-2-yl)isophthalic acid (CAS No. 1863976-58-2) is a carboxylic acid derivative that has garnered attention for its potential biological activities. This compound is notable for its structural features that may influence its interaction with biological systems, particularly in the context of coordination chemistry and medicinal applications.

Chemical Structure and Properties

The molecular structure of this compound consists of a naphthalene moiety with carboxylic acid functional groups that enhance its solubility and reactivity. The molecular weight is approximately 336.30 g/mol. Its chemical formula can be represented as follows:

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an antibacterial and anticancer agent, as well as its role in coordination complexes that exhibit unique properties.

Antibacterial Activity

Several studies have explored the antibacterial properties of compounds related to this compound. For instance, derivatives of phenanthroline, which share structural similarities, have shown significant activity against Mycobacterium tuberculosis. These studies suggest that the incorporation of carboxylic acid groups may enhance the binding affinity to bacterial targets, potentially through chelation mechanisms involving metal ions like zinc or copper .

Anticancer Potential

The compound's structural characteristics allow it to form coordination polymers with transition metals, which have been investigated for their anticancer properties. Research indicates that zinc(II) carboxylate coordination polymers can exhibit selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) and induction of apoptosis in cancer cells .

Case Studies and Research Findings

The biological activity of this compound can be attributed to several mechanisms:

- Metal Chelation : The carboxylic acid groups facilitate the chelation of metal ions, which can disrupt bacterial metabolism or induce oxidative stress in cancer cells.

- Reactive Oxygen Species Generation : Coordination complexes may lead to increased ROS production, contributing to cell death in tumor cells.

- Targeting Specific Pathways : The compound may interact with specific cellular pathways involved in proliferation and apoptosis, making it a candidate for targeted therapies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-(6-Carboxynaphthalen-2-yl)isophthalic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling reactions between naphthalene derivatives and isophthalic acid precursors. For example, Suzuki-Miyaura cross-coupling or carboxylation reactions under controlled pH and temperature conditions. Purification is achieved via recrystallization using dimethyl sulfoxide (DMSO)-water systems, as demonstrated in crystallographic studies . Purity validation requires high-performance liquid chromatography (HPLC) with UV detection at 254 nm, complemented by elemental analysis (C, H, N) to confirm stoichiometry .

Q. How should researchers approach the characterization of this compound’s structural and electronic properties?

- Methodological Answer : Employ a multi-technique approach:

- X-ray crystallography resolves crystal packing and hydrogen-bonding networks, critical for understanding supramolecular interactions .

- FT-IR spectroscopy identifies carboxylate stretching vibrations (~1680–1700 cm⁻¹) and aromatic C-H bending.

- DFT calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals, to predict reactivity .

Q. What experimental protocols are effective for studying the compound’s solubility and stability in different solvents?

- Methodological Answer : Use a factorial design approach (e.g., 2³ design) to test solubility across solvents (DMSO, ethanol, aqueous buffers), temperatures (25–60°C), and pH (2–12). Monitor stability via UV-vis spectroscopy over 72 hours to detect decomposition (e.g., absorbance shifts >5 nm). For aqueous stability, conduct hydrolysis studies under reflux conditions with periodic HPLC sampling .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

- Methodological Answer : Apply response surface methodology (RSM) to model variables (catalyst loading, temperature, solvent polarity). For instance, a central composite design (CCD) reduces trial runs while identifying optimal conditions. Computational reaction path searches (e.g., artificial force-induced reaction method) predict intermediates and transition states, guiding experimental parameter adjustments .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Standardize measurement protocols (e.g., shake-flask method with saturation confirmation via microscopy). Cross-validate results using multiple techniques: gravimetric analysis, NMR titration, and computational COSMO-RS models to account for solvent polarity effects. Discrepancies often arise from polymorphic forms; use powder XRD to identify crystalline vs. amorphous phases .

Q. How can advanced computational models improve the design of functional materials using this compound?

- Methodological Answer : Combine molecular dynamics (MD) simulations and machine learning (ML) to predict self-assembly behavior in supramolecular systems. For example, simulate π-π stacking interactions in naphthalene moieties under varying pH conditions. Validate predictions with small-angle X-ray scattering (SAXS) and atomic force microscopy (AFM) .

Q. What methodologies address stability challenges in high-temperature or photolytic applications?

- Methodological Answer : Conduct accelerated aging studies using thermogravimetric analysis (TGA) and UV irradiation chambers. Monitor degradation pathways via LC-MS to identify breakdown products. Stabilization strategies include co-crystallization with inert matrices (e.g., silica nanoparticles) or functionalization with electron-withdrawing groups to reduce photooxidation .

Data Analysis and Contradiction Resolution

Q. How should researchers statistically analyze conflicting catalytic activity data in studies involving this compound?

- Methodological Answer : Perform meta-analysis using weighted least squares to account for variance across studies. Use Bland-Altman plots to assess systematic biases (e.g., differences in catalyst preparation). Replicate key experiments under standardized conditions, controlling for humidity and oxygen levels, which often introduce variability .

Q. What experimental designs are optimal for studying the compound’s role in heterogeneous catalysis?

- Methodological Answer : Employ a Taguchi design to evaluate factors like catalyst loading, surface area, and reaction time. Characterize catalyst surfaces pre- and post-reaction via XPS and BET analysis to correlate activity with structural changes. Use in-situ FT-IR to monitor intermediate adsorption/desorption kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.